4,5,6-Trifluoroindoline-2,3-dione
Overview
Description
4,5,6-Trifluoroindoline-2,3-dione, also known as 4,5,6-trifluoroisatin, is a fluorinated derivative of indoline-2,3-dione. This compound is characterized by the presence of three fluorine atoms attached to the indoline ring structure, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trifluoroindoline-2,3-dione typically involves the fluorination of indoline-2,3-dione. One common method is the reaction of indoline-2,3-dione with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the hazardous fluorinating agents. The process is optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluoroindoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding hydroxylamine or amine derivatives.
Scientific Research Applications
4,5,6-Trifluoroindoline-2,3-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 4,5,6-trifluoroindoline-2,3-dione exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4,5,6-Trifluoroindoline-2,3-dione is similar to other fluorinated indoline derivatives, such as 4-fluoroindoline-2,3-dione and 5-fluoroindoline-2,3-dione. the presence of three fluorine atoms in this compound makes it unique in terms of its reactivity and chemical properties. The additional fluorine atoms can significantly alter the electronic distribution and steric effects, leading to distinct chemical behavior compared to its less fluorinated counterparts.
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Properties
IUPAC Name |
4,5,6-trifluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDKZDRPORBMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676381 | |
Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-64-0 | |
Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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